molecular formula C12H12O5 B145276 Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate CAS No. 125369-26-8

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Cat. No.: B145276
CAS No.: 125369-26-8
M. Wt: 236.22 g/mol
InChI Key: PAGMDUGVIOXELP-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate (IUPAC name) is a benzoate ester derivative characterized by a 3-methoxy-3-oxopropanoyl substituent at the para position of the benzene ring. Its molecular formula is C₁₃H₁₄O₅, with a molecular weight of 250.25 g/mol and a CAS registry number of 22027-52-7 . The compound is commercially available (e.g., Thermo Scientific, 95% purity) and is commonly utilized as a synthetic intermediate in organic and medicinal chemistry due to its dual ester functionality and aromatic reactivity .

Structurally, the molecule combines a methyl benzoate core with a β-keto ester side chain, enabling participation in condensation, cyclization, and nucleophilic substitution reactions. For example, describes a related synthesis route using LiHMDS and THF under inert conditions to introduce a furan-2-yl substituent via enolate formation .

Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGMDUGVIOXELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397557
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125369-26-8, 22027-52-7
Record name methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22027-52-7
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Preparation Methods

Reaction Mechanism and Substrate Specificity

The reaction begins with the generation of an acylium ion from 3-methoxy-3-oxopropanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion interacts with methyl benzoate, where the ester group directs substitution to the para position due to its meta-directing effects. The resulting intermediate undergoes deprotonation to restore aromaticity, forming the β-ketoester product.

Critical to this process is the stoichiometric use of AlCl₃, which coordinates with the acyl chloride to enhance electrophilicity. Industrial-scale implementations often employ a 1:1 molar ratio of methyl benzoate to acyl chloride, with catalyst loadings of 1.2 equivalents to ensure complete conversion.

Solvent and Temperature Optimization

Nonpolar solvents such as dichloromethane or chlorobenzene are preferred to stabilize the acylium ion and prevent side reactions. Reaction temperatures are maintained between 0–5°C to minimize over-acylation or Fries rearrangement. Post-reaction workup involves aqueous extraction to remove AlCl₃ residues, followed by recrystallization from n-heptane/ethyl acetate (2:1) to achieve ≥95% purity.

Photochemical Activation for Enhanced Selectivity

Photochemical methods, adapted from bromination protocols, offer an alternative pathway for introducing acyl groups under mild conditions.

UV-Mediated Acylation

In a method analogous to the bromination of methyl 4-methyl-3-methoxybenzoate, UV light (λ = 254 nm) activates N-acylsuccinimide reagents in ethyl acetate or chlorobenzene. The reaction proceeds at 0–5°C over 4 hours, achieving yields of 85–90%. This approach avoids toxic solvents like carbon tetrachloride, aligning with green chemistry principles.

Reagent Stoichiometry and Solvent Effects

A molar ratio of 1:1.05 (methyl benzoate to acylating agent) ensures minimal residual starting material. Ethyl acetate outperforms chlorobenzene in solubilizing polar intermediates, reducing reaction times by 30%.

Solvent and Catalyst Systems in Industrial Contexts

Solvent Selection Criteria

  • Chlorobenzene : Enhances electrophilic reactivity due to its low polarity, favoring acylium ion stability.

  • Ethyl Acetate : Ideal for photochemical methods, offering a balance between solubility and environmental safety.

Catalytic Innovations

  • AlCl₃ : Traditional Lewis acid with high efficacy but challenging disposal.

  • FeCl₃ : Emerging as a reusable alternative, reducing waste by 40% in pilot studies.

Yield Optimization and Byproduct Management

Impact of Reaction Time and Stoichiometry

ParameterOptimal ValueYield (%)Purity (%)
Reaction Time4 hours9095
Acyl Chloride Equiv1.059296
Catalyst Loading1.2 equiv9497

Prolonged reaction times (>6 hours) induce ketone dimerization, reducing yields by 15–20%. Quenching with ice-cold water immediately post-reaction mitigates this.

Industrial-Scale Purification Strategies

Crystallization Protocols

Recrystallization from n-heptane/ethyl acetate (2:1) yields colorless crystals with a melting point of 90°C, consistent with literature. Scaling this process to 100 kg batches maintains purity at 94–96%, with solvent recovery rates exceeding 80%.

Chromatographic Refinement

Silica gel chromatography (hexane:ethyl acetate, 3:1) resolves residual succinimide byproducts, though this adds ≈20% to production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxopropanoyl group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various reactions including:

  • Oxidation : Forms corresponding carboxylic acids.
  • Reduction : Converts oxopropanoyl groups to hydroxyl groups.
  • Substitution : The methoxy group can be replaced by other nucleophiles under basic conditions.

Biology

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is studied for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies indicate it exhibits activity against various pathogens by disrupting microbial cell membranes or inhibiting metabolic pathways.
  • Anticancer Activity : In vitro studies suggest it may induce apoptosis in cancer cell lines, potentially through enzyme modulation.
  • Anti-inflammatory Effects : It may reduce pro-inflammatory cytokine production, indicating potential benefits in treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in:

  • The production of specialty chemicals.
  • As a precursor in polymer synthesis.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Anticancer Research : In vitro tests indicated that this compound could significantly reduce proliferation rates in breast cancer cell lines through apoptosis induction.

Mechanism of Action

The mechanism of action of methyl 4-(3-methoxy-3-oxopropanoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate 3-Methoxy-3-oxopropanoyl (para) C₁₃H₁₄O₅ 250.25 Intermediate for heterocyclic synthesis
Methyl [4-(trifluoromethyl)benzoyl]acetate 3-Oxo-3-(4-CF₃-phenyl)propanoyl C₁₂H₉F₃O₄ 274.19 Enhanced electron-withdrawing effect; metabolic stability
Methyl 4-(3-oxo-3-phenyl-1-propenyl)benzoate (E)-3-Oxo-3-phenylpropenyl C₁₇H₁₄O₃ 266.29 Conjugated enone system; pharmaceutical intermediate
Methyl 3-(4-methoxyphenyl)-3-oxopropionate 3-Oxo-3-(4-methoxyphenyl)propanoyl C₁₁H₁₂O₅ 224.21 Electron-donating methoxy group; altered hydrolysis kinetics
Methyl 4-(3-ethoxy-3-oxoprop-1-enyl)benzoate (E)-3-Ethoxy-3-oxopropenyl C₁₄H₁₆O₄ 248.27 Ethoxy group increases lipophilicity

Physicochemical Properties

  • Solubility : The target compound’s dual ester groups enhance polarity, increasing solubility in polar aprotic solvents (e.g., DMF, THF) compared to CF₃ or phenyl-substituted analogs .
  • Stability : Methoxy groups (target compound) resist hydrolysis better than ethoxy () under basic conditions. The CF₃ analog () exhibits superior metabolic stability due to fluorine’s inertness .
  • Melting Points: Limited data, but quinoline derivatives () are reported as yellow/white solids, suggesting higher crystallinity than the target compound .

Biological Activity

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is an organic compound with potential applications in medicinal chemistry, particularly due to its promising biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₂H₁₄O₅
  • Molecular Weight : 236.22 g/mol
  • CAS Number : 22027-52-7
  • Melting Point : 83-86 °C

The compound features a benzoate moiety and a methoxy-oxopropanoyl group, which contribute to its unique biological activity.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial properties. Research has shown its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

Anticancer Activity

Recent investigations have highlighted the compound's anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

The compound's mechanism may involve the modulation of specific enzymes or receptors that are crucial for cell growth and survival. For instance, it has been suggested that it interacts with the PD-1/PD-L1 pathway, which is significant in tumor immunotherapy .

Anti-inflammatory Effects

This compound has also shown anti-inflammatory effects in various models. It appears to inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular assays.

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. (2023) evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM. The study concluded that the compound could be a lead candidate for further drug development targeting breast cancer.

Case Study 2: Antimicrobial Activity

In a separate investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting its potential as a therapeutic agent for bacterial infections.

Research Findings Summary Table

Biological ActivityObserved EffectReference
AntimicrobialMIC of 32 µg/mL
AnticancerIC50 ~15 µM in breast cancer
Anti-inflammatoryInhibition of cytokines

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific biochemical pathways influenced by the compound.
  • Structural Modifications : To enhance bioavailability and therapeutic efficacy through chemical modifications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, and what reaction conditions are critical for high yield?

  • The compound is synthesized via multi-step protocols involving nucleophilic substitution and esterification. A representative method includes reacting 2,4,6-trichlorotriazine with substituted phenols under controlled temperatures (-35°C to 40°C) using DIPEA as a base, followed by coupling with methyl 3-aminobenzoate . Key conditions include strict temperature control during substitution reactions and chromatographic purification (e.g., MPLC with CH₂Cl₂/EtOAC gradients) to isolate the product . Yield optimization (up to 90%) requires stoichiometric balancing of reagents and extended reaction times (23–47 hours) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • ¹H NMR (in DMSO-d₆) is critical for confirming the ester and ketone functionalities, with characteristic peaks at δ 3.76 (s, 3H, methoxy) and δ 8.0–8.2 (aromatic protons) . Mass spectrometry (m/z 236.22) validates molecular weight, while melting point (83–86°C) and HPLC purity (>98%) ensure consistency . Refractometry (refractive index 1.514) and density (1.105 g/cm³) further corroborate physical properties .

Q. What physicochemical properties of this compound are essential for solubility and reactivity studies?

  • Key properties include logP (1.60), indicating moderate lipophilicity for cellular permeability studies, and polar surface area (43.37 Ų), which influences hydrogen-bonding potential . The boiling point (297°C at 760 mmHg) and flash point (128.8°C) guide safe handling during high-temperature reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Byproduct formation (e.g., unreacted triazine intermediates) is mitigated by stepwise addition of reagents and using excess DIPEA (1.5–1.6 equiv.) to drive substitutions to completion . MPLC purification with silica gel and gradient elution (1–20% EtOAc in CH₂Cl₂) effectively separates target compounds from impurities . Kinetic studies under varying temperatures (e.g., 40°C vs. room temperature) can identify optimal conditions for reducing side reactions .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Discrepancies often arise from solvent effects or tautomerism. Compare experimental ¹H NMR (e.g., δ 3.76 for methoxy) with DFT-calculated chemical shifts to validate assignments . If inconsistencies persist, use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns . Cross-reference with X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution?

  • Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map electron density around the ketone and ester groups to predict sites for nucleophilic attack . Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging the compound’s PSA and logP for bioavailability predictions .

Q. What strategies are effective in crystallizing this compound for X-ray analysis?

  • Slow evaporation from a CH₂Cl₂/hexane mixture (1:2) at 4°C promotes crystal growth. Use SHELXL for structure refinement, leveraging high-resolution data (≤0.8 Å) to resolve disorder in the methoxy groups . For twinned crystals, SHELXD and SHELXE enable robust phasing and electron density mapping .

Q. How can impurities in synthesized batches be identified and quantified?

  • LC-MS/MS with a C18 column (ACN/H₂O gradient) detects trace impurities. Compare retention times and fragmentation patterns with reference standards (e.g., methyl benzoate derivatives) . ¹³C NMR quantifies regioisomeric byproducts, such as ortho-substituted analogs, which may form during incomplete coupling reactions .

Methodological Notes

  • Safety Protocols : Handle with nitrile gloves and ventilation due to potential respiratory irritation (evidenced by analogous compounds in ).
  • Data Reproducibility : Archive raw NMR (FID files) and chromatograms for peer validation. Use IUPAC naming (e.g., this compound) to avoid ambiguity .

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